molecular formula C12H14 B2361566 1-(tert-Butyl)-3-ethynylbenzene CAS No. 135883-34-0

1-(tert-Butyl)-3-ethynylbenzene

Cat. No.: B2361566
CAS No.: 135883-34-0
M. Wt: 158.244
InChI Key: ZIYVJICPWLXLIQ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-ethynylbenzene is an organic compound characterized by the presence of a tert-butyl group and an ethynyl group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow reactors allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(tert-butyl)benzaldehyde or 3-(tert-butyl)benzoic acid.

    Reduction: Formation of 1-(tert-butyl)-3-ethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(tert-Butyl)-3-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(tert-Butyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-(tert-Butyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.

    1-(tert-Butyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness: 1-(tert-Butyl)-3-ethynylbenzene is unique due to the combination of the tert-butyl and ethynyl groups on the benzene ring, which imparts distinct reactivity and properties. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-tert-butyl-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-5-10-7-6-8-11(9-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVJICPWLXLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the same general procedure as described for Compound 19), but using instead trimethylsilyl (3-tert-butyl)phenylethyne (Compound 25) and aqueous KOH in methanol, the title compound was synthesized as a colorless oil. PMR (CDCl3): & 1.29 (9H, s), 3.03 (1H, s), 7.22 (1H, t, J~7.5 Hz), 7.30 (1H, dt, J~7.5 Hz, 1.5 Hz), 7.36 (1H, dt, J~7.5 Hz, 1.5 Hz), 7.53 (1H, t, J~1.5 Hz).
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Synthesis routes and methods II

Procedure details

A solution 3-tert-butyl-trimethylsilanylethynyl benzene (Intermediate 102, 0.47 g, 2.04 mmol) in methanol (20 mL) was treated with potassium carbonate (2.8 g, 20.2 mmol) and the resulting reaction mixture was stirred at ambient temperature for 3 days. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to an oil. Flash column chromatography over silica gel (230–400 mesh) using 10% ethyl acetate in hexane as the eluent afforded the title compound as a light yellow oil (0.125 g, 39%).
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Yield
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